Thunberginol A

Description

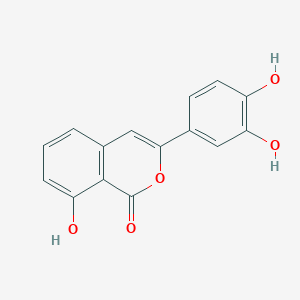

Structure

2D Structure

3D Structure

Properties

CAS No. |

147666-80-6 |

|---|---|

Molecular Formula |

C15H10O5 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

3-(3,4-dihydroxyphenyl)-8-hydroxyisochromen-1-one |

InChI |

InChI=1S/C15H10O5/c16-10-5-4-8(6-12(10)18)13-7-9-2-1-3-11(17)14(9)15(19)20-13/h1-7,16-18H |

InChI Key |

WHZXJVJVGGWZQI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)C(=O)OC(=C2)C3=CC(=C(C=C3)O)O |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)OC(=C2)C3=CC(=C(C=C3)O)O |

Other CAS No. |

147666-80-6 |

Synonyms |

thunberginol A |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Thunberginol a

Total Synthesis Methodologies for Thunberginol A

Total synthesis provides an invaluable route to complex natural products, offering opportunities for structural confirmation and the production of quantities unavailable from natural sources. Several distinct and innovative strategies have been successfully applied to the total synthesis of this compound.

A highly efficient method for the synthesis of isocoumarins, including this compound, was developed utilizing a palladium-catalyzed carbonylation reaction. chemblink.comresearchgate.net This strategy involves the exposure of α-(o-haloaryl)-substituted ketones to carbon monoxide in the presence of a palladium catalyst. researchgate.net The key transformation is an intramolecular acylation of an O-enolate, which is formed in situ, leading directly to the isocoumarin (B1212949) core. chemblink.com

A significant advantage of this method is its operational simplicity, as it can be carried out effectively using a balloon pressure of carbon monoxide, avoiding the need for high-pressure equipment. researchgate.netmolaid.com The utility of this approach was demonstrated through a concise synthesis of this compound, showcasing its applicability to natural product synthesis. chemblink.comresearchgate.net The reaction is compatible with both cyclic and acyclic ketone substrates, highlighting its versatility. researchgate.net

Table 1: Key Features of the Palladium-Catalyzed Synthesis

| Feature | Description |

|---|---|

| Catalyst | Palladium complex |

| Key Reaction | Intramolecular O-Enolate Acylation |

| Carbon Source | Carbon Monoxide (CO) |

| Starting Materials | α-(o-haloaryl)-substituted ketones |

| Primary Advantage | High efficiency under low CO pressure |

Another successful approach to this compound involves the thermal cyclization of specifically designed ketoamides. researchgate.netnih.gov In this methodology, δ-ketoamides are synthesized and then subjected to heat, which induces a cyclization and dehydration cascade to form the 3-substituted isocoumarin skeleton. nih.govmolaid.com

This route was employed to synthesize a library of eleven 3-substituted isocoumarins and a related benzylidenephthalide. nih.gov The final step in the synthesis of the natural product itself requires the deprotection of hydroxyl groups on the aromatic rings of the isocoumarin intermediate. researchgate.netnih.gov This strategy was successfully used to afford not only this compound but also the related natural products Thunberginol B and Thunberginol F. researchgate.netnih.gov

The application of acyl anion chemistry has provided a robust and versatile route to 3-arylisocoumarins. google.pldntb.gov.ua This strategy was specifically applied to the total synthesis of this compound and another natural product, Cajanolactone A. google.plrsc.orgias.ac.injst.go.jp The core of this method relies on the generation of an acyl anion equivalent which then reacts with a suitable electrophile to construct the carbon framework of the target molecule. rsc.org This approach is noted for its generality, enabling the synthesis of a variety of 8-hydroxy-3-arylisocoumarins. ias.ac.in The development of a LiTMP-LiBr complex to facilitate cross-ester condensation from 2-methoxy o-toluate esters represents a related and direct method for accessing the isocoumarin core. rsc.orgrsc.org

A distinct synthetic pathway to this compound utilizes the regiospecific lactonization of a stilbene (B7821643) carboxylic acid precursor. jst.go.jpglobalauthorid.comnih.gov The regioselectivity of the cyclization—that is, whether a five-membered or six-membered lactone ring forms—is controlled by the choice of reagents. nih.govebi.ac.uk

Specifically, bromolactonization using N-bromosuccinimide was found to furnish the six-membered isocoumarin lactone characteristic of this compound. nih.govebi.ac.uk In contrast, mediation of the lactonization by copper(II) chloride leads regiospecifically to a five-membered lactone (a phthalide). ebi.ac.ukresearchgate.net This regiospecific control was the key step in syntheses of this compound and Thunberginol F, starting from related, naturally occurring precursors like hydrangenol (B20845) and phyllodulcin (B192096). nih.govebi.ac.uk

Table 2: Reagent Control in Lactonization of 2-Carboxystilbene

| Reagent/Condition | Product Type |

|---|---|

| N-Bromosuccinimide (NBS) | Six-membered lactone (Isocoumarin) |

| Anodic Oxidation | Six-membered lactone (Isocoumarin) |

The phthalide (B148349) anion route offers a convergent approach for the synthesis of benzylidenephthalides and, by extension, related isocoumarins. rsc.org This method was used to synthesize Thunberginol F, a structurally related (Z)-3-benzylidenephthalide. rsc.org The synthesis begins with the generation of a phthalide anion using a strong base like lithium diisopropylamide (LDA). This anion is then reacted with an aromatic aldehyde, such as veratraldehyde, to form a 3-hydroxyphthalide intermediate as a mixture of diastereoisomers. rsc.org Subsequent acid-catalyzed dehydration yields the target benzylidenephthalide. rsc.org The conversion of the resulting trimethyl ether of Thunberginol F to the final natural product via demethylation has been previously reported, establishing this as a viable, albeit indirect, route to the isocoumarin class of Thunberginols. rsc.org

Semisynthetic Routes to this compound and its Analogues

Semisynthesis, which involves the chemical modification of readily available natural products, provides an efficient alternative to total synthesis. For this compound, related compounds isolated from Hydrangea macrophylla serve as excellent starting materials. nih.govebi.ac.uk

Natural products such as hydrangenol and phyllodulcin have been used as precursors in the synthesis of this compound and its analogues. nih.govebi.ac.uk For example, the regiospecific lactonization strategies described previously were applied to these starting materials to achieve the target structures. nih.gov This approach has also been used to create non-natural derivatives, such as the 3'-deoxyanalogs of this compound and F, allowing for the exploration of structure-activity relationships. nih.govebi.ac.uk The creation of these analogues is crucial for identifying the key structural features required for the compound's biological activities. scilit.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thunberginol B |

| Thunberginol F |

| Thunberginol G |

| Cajanolactone A |

| Hydrangenol |

| Phyllodulcin |

| Veratraldehyde |

| N-bromosuccinimide |

| Copper(II) chloride |

| Lithium diisopropylamide (LDA) |

| 3,5-Dimethoxyhomophthalic acid |

Design and Synthesis of this compound Derivatives and Analogues for Research

The structural framework of this compound, a 3-arylisocoumarin, has served as a valuable template for the design and synthesis of various derivatives and analogues. Researchers have been motivated by the compound's inherent biological activities, including antiallergic and antimicrobial properties, to create novel molecules with potentially enhanced potency or modified pharmacological profiles. nih.gov These synthetic endeavors explore structure-activity relationships (SAR) and expand the chemical diversity available for biological screening.

Broader synthetic campaigns have focused on creating a series of 3-phenyl-1H-isochromen-1-one analogues, the class of compounds to which this compound belongs. colab.wseurekaselect.com The goal of these studies is often to identify new compounds with superior biological activities. colab.ws In one such investigation, a series of analogues were synthesized and evaluated for their antioxidant and antiplatelet activities. eurekaselect.com The findings revealed that specific structural modifications led to significantly improved potency.

Key research findings from the synthesis of these analogues include:

Several synthesized 3-phenyl-1H-isochromen-1-one analogues demonstrated 7- to 16-fold higher antioxidant activity than the standard, ascorbic acid. colab.wsresearchgate.net

Almost all tested analogues in one study exhibited potent arachidonic acid-induced antiplatelet activity, with some showing activity seven times greater than that of aspirin. colab.wseurekaselect.com

Structure-activity relationship studies on thunberginols have indicated that the 3,4-double bond within the isocoumarin structure is crucial for strong biological activity, while the 6-hydroxyl group and the lactone ring can enhance it. scilit.com

Another advanced strategy in analogue design involves altering the core heterocyclic scaffold. A novel method has been developed for the synthesis of 3-aryl-5-azaisocoumarins, which are structural analogues of this compound where a carbon atom in the bicyclic ring system is replaced by a nitrogen atom. frontiersin.org This approach, utilizing a silver-catalyzed cycloisomerization, creates a new class of compounds that circumvents synthetic challenges associated with traditional methods and allows for the introduction of substituents at various positions on the pyridine (B92270) ring. frontiersin.org This opens up new avenues for exploring the pharmacological potential of the isocoumarin scaffold.

The synthesis of these derivatives and analogues often relies on strategic chemical reactions. Methods such as the cyclization of N,N-diethyl-2-acylmethylbenzamides and palladium-catalyzed reactions have been employed to construct the core isocoumarin ring system. jst.go.jp Iodolactonization of methyl 2-ynylbenzoates represents another effective route to 3-arylisocoumarins like this compound and B. jst.go.jp

The table below summarizes selected examples of this compound derivatives and analogues and the research focus of their synthesis.

Table 1: Examples of this compound Derivatives and Analogues for Research| Compound/Analogue Class | Structural Modification | Synthetic Strategy/Goal | Research Findings/Application | Citation(s) |

|---|---|---|---|---|

| 3'-Deoxy-Thunberginol A | Removal of the 3'-hydroxyl group | Regiospecific lactonization of a stilbene carboxylic acid | Investigation of SAR for histamine (B1213489) release inhibition | scilit.com |

| 8-Desoxythis compound | Removal of the 8-hydroxyl group | Total synthesis | Exploration of SAR | jst.go.jp |

| 3-Phenyl-1H-isochromen-1-one Analogues | Varied substitutions on the phenyl and isocoumarin rings | Synthesis of a series of analogues for biological screening | Identification of compounds with highly potent antioxidant and antiplatelet activities | colab.wseurekaselect.com |

| 3-Aryl-5-azaisocoumarins | Replacement of C-5 with a Nitrogen atom in the isocoumarin core | Silver-catalyzed cycloisomerization of N-pyranonyl propargylamines | Creation of novel heterocyclic scaffolds to explore new chemical space and biological activities | frontiersin.org |

| Thunberginol Glycosides | Addition of a sugar moiety (e.g., glucose) to a hydroxyl group | Isolation from natural sources; serves as a model for synthetic derivatization | Investigation of how glycosylation affects properties like aldose reductase inhibition | jst.go.jp |

Biosynthetic Pathways and Precursor Studies of Thunberginol a

Proposed Biosynthetic Routes for Thunberginols

The formation of thunberginols is believed to follow a specialized branch of the stilbenoid pathway. biorxiv.org A central hypothesis, supported by metabolomic and transcriptomic data, suggests that the phytoalexin resveratrol (B1683913) is a key precursor for the biosynthesis of thunberginols. uni-halle.demdpi.com One proposed pathway begins with resveratrol and proceeds through several enzymatic steps to yield compounds like Thunberginol C, a close structural relative of Thunberginol A. biorxiv.orgbiorxiv.org

This hypothetical route involves the conversion of resveratrol to dihydroresveratrol. biorxiv.org Subsequent intermediates may include 5-hydroxy-lunularic acid, which can then be converted to Thunberginol C. biorxiv.org While these specific steps lay the groundwork for understanding the synthesis of the thunberginol backbone, the precise sequence and intermediates leading specifically to this compound are still under investigation. biorxiv.orgscite.ai These proposed pathways are largely based on the analysis of metabolite profiles and gene expression in Hydrangea macrophylla accessions that show high levels of these compounds. biorxiv.orguni-halle.de

Involvement of the Phenylpropanoid Pathway in this compound Biosynthesis

The biosynthesis of this compound is deeply rooted in the general phenylpropanoid pathway (PPP), which serves as the primary route for synthesizing a vast array of plant secondary metabolites. biorxiv.orguni-halle.de This pathway begins with the amino acid L-phenylalanine. biorxiv.org

The key steps involving the PPP in this compound biosynthesis are:

Deamination of L-phenylalanine: The enzyme L-phenylalanine ammonia (B1221849) lyase (PAL) catalyzes the conversion of L-phenylalanine into trans-cinnamate, directing carbon flow into the phenylpropanoid metabolism. biorxiv.orguni-halle.de

Hydroxylation and Ligation: Subsequent enzymatic actions by cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumarate:coenzyme A ligase (4CL) produce the activated intermediate, p-coumaroyl-CoA. uni-halle.de The formation of p-coumaroyl-CoA represents a critical branching point in the pathway. uni-halle.denih.gov

Formation of Resveratrol: At this juncture, one molecule of p-coumaroyl-CoA condenses with three molecules of malonyl-CoA. This reaction, catalyzed by stilbene (B7821643) synthase (STS), also known as resveratrol synthase (RS), yields resveratrol, the direct precursor to the thunberginol skeleton. mdpi.combiorxiv.org

Studies using labeled compounds have confirmed that the biosynthesis of related dihydroisocoumarins is initiated via L-phenylalanine and cinnamic acid, with p-coumaric acid being the likely branching precursor. biorxiv.org Metabolomic analyses of Hydrangea accessions have shown that the metabolism of phenylalanine, p-coumaric acid, and resveratrol is particularly active in varieties that produce thunberginols and related compounds. biorxiv.orguni-halle.de

Enzymatic Components and Gene Expression in this compound Biosynthesis

The biosynthesis of this compound is governed by a suite of specific enzymes whose genes are often co-regulated. Transcriptome analysis of Hydrangea species has identified several key genes and enzyme classes that are upregulated in accessions with high concentrations of thunberginols and related dihydroisocoumarins. biorxiv.orguni-halle.de

Key enzymes and their corresponding genes implicated in the pathway include:

General Phenylpropanoid Pathway Enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL) are foundational enzymes that produce the necessary precursors. uni-halle.de

Stilbene Biosynthesis Enzymes: Stilbene synthase (STS), also called resveratrol synthase (RS), is crucial for producing resveratrol, the entry point into the specific thunberginol branch. biorxiv.org

Downstream Modification Enzymes: Several enzyme classes are proposed to catalyze the conversion of resveratrol to thunberginols. Transcriptome analysis revealed the upregulation of genes encoding for double bond reductase (DBR), type III polyketide synthase (PKS), ketoreductase (KR), and polyketide cyclase (PKC) in high-producer plant varieties. biorxiv.orgbiorxiv.org Another related enzyme, p-coumaroyltriacetic acid synthase (CTAS), a homologue of chalcone (B49325) synthase, has also been identified in Hydrangea macrophylla. jst.go.jp

The coordinated expression of these genes suggests a tightly controlled metabolic network directing precursors toward the synthesis of this compound and other related metabolites.

Table 1: Key Enzymes in the Proposed Biosynthesis of this compound

| Enzyme Class | Abbreviation | Proposed Function in Pathway | Gene Expression |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamate. biorxiv.orguni-halle.de | Foundational |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates trans-cinnamate to form p-coumaric acid. uni-halle.de | Foundational |

| 4-coumarate-CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. uni-halle.de | Foundational |

| Stilbene synthase / Resveratrol synthase | STS / RS | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form resveratrol. biorxiv.org | Upregulated in high-producer accessions. biorxiv.org |

| Double bond reductase | DBR | Proposed to reduce double bonds, e.g., in the conversion of resveratrol to dihydroresveratrol. biorxiv.orgbiorxiv.org | Upregulated in high-producer accessions. biorxiv.org |

| Type III Polyketide Synthase | PKS | Involved in the elongation of the polyketide chain and subsequent cyclization. biorxiv.orgnih.gov | Upregulated in high-producer accessions. biorxiv.org |

| Ketoreductase | KR | Catalyzes reduction steps in the formation of the isocoumarin (B1212949) ring. biorxiv.orgbiorxiv.org | Upregulated in high-producer accessions. biorxiv.org |

| Polyketide Cyclase | PKC | Believed to facilitate the cyclization of the polyketide intermediate to form the core ring structure. biorxiv.orgbiorxiv.org | Upregulated in high-producer accessions. biorxiv.org |

Interrelationships with Other Plant Secondary Metabolites (e.g., Resveratrol, Hydrangenol (B20845), Phyllodulcin)

The biosynthetic pathway of this compound is intricately linked with those of other secondary metabolites found in Hydrangea species, particularly resveratrol, hydrangenol, and phyllodulcin (B192096). biorxiv.orguni-halle.de These connections are evident through shared precursors and co-regulated gene expression. biorxiv.orguni-halle.de

Resveratrol: This stilbenoid is not merely related but is considered a direct precursor in the proposed biosynthetic pathway leading to thunberginols. biorxiv.orguni-halle.demdpi.com Its formation from p-coumaroyl-CoA is a pivotal step that diverts metabolic flow from other flavonoid or coumarin (B35378) pathways toward the synthesis of stilbenoids and, subsequently, thunberginols. biorxiv.org

Hydrangenol and Phyllodulcin: These two dihydroisocoumarins are also derived from the phenylpropanoid pathway, utilizing p-coumaric acid as a key intermediate. uni-halle.demdpi.com Hydrangenol acts as a direct precursor for phyllodulcin. mdpi.comresearchgate.net Research indicates a strong positive correlation between the concentrations of phyllodulcin and metabolites such as resveratrol and Thunberginol C. biorxiv.orguni-halle.de This suggests that the biosynthetic pathways leading to thunberginols and the hydrangenol/phyllodulcin pair are co-regulated and may share downstream enzymatic machinery. biorxiv.orguni-halle.descite.ai It has been proposed that thunberginols could be involved in the broader biosynthetic network that produces phyllodulcin. uni-halle.descite.ai

Table 2: Biosynthetic Relationships between this compound and Other Metabolites

| Compound | Class | Biosynthetic Relationship with this compound |

| Resveratrol | Stilbenoid | Considered a direct precursor in the proposed thunberginol biosynthetic pathway. biorxiv.orgmdpi.com |

| Hydrangenol | Dihydroisocoumarin | Shares the phenylpropanoid pathway origin. uni-halle.denih.gov Its biosynthesis appears to be co-regulated with that of thunberginols. uni-halle.de |

| Phyllodulcin | Dihydroisocoumarin | Shares the phenylpropanoid pathway origin and is biosynthesized from hydrangenol. uni-halle.demdpi.com Its presence is positively correlated with resveratrol and Thunberginol C, suggesting a linked pathway. biorxiv.orguni-halle.de |

In Vitro Mechanistic Investigations of Thunberginol A S Biological Activities

Anti-Allergic and Anti-Inflammatory Mechanistic Studies

Laboratory studies using cell models have provided significant insights into how Thunberginol A counteracts allergic and inflammatory responses at a subcellular level. These investigations have pinpointed its effects on mast cells, pro-inflammatory signaling molecules, and enzymatic pathways.

This compound has demonstrated a notable ability to inhibit the degranulation of mast cells, a critical event in the initiation of allergic reactions. In studies utilizing rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, this compound substantially inhibited the release of β-hexosaminidase, a marker for degranulation. nih.govnih.gov This inhibitory action was observed when degranulation was triggered by both an antigen and the calcium ionophore A23187. nih.govscilit.comjst.go.jp The inhibition of histamine (B1213489) release, a key mediator of allergic symptoms, has also been attributed to this compound. nih.gov

Table 1: Effect of this compound on Mast Cell Degranulation Explore the data to see how this compound affects key markers of mast cell degranulation in RBL-2H3 cells.

| Parameter | Inducing Agent | Effect of this compound | Reference |

|---|---|---|---|

| β-Hexosaminidase Release | Antigen | Inhibition | nih.govnih.gov |

| β-Hexosaminidase Release | Calcium Ionophore A23187 | Inhibition | nih.govscilit.comjst.go.jp |

Beyond preventing the release of pre-formed mediators, this compound also influences the production and release of key pro-inflammatory cytokines. Research has shown that this compound, along with the related compound Thunberginol B, inhibits the antigen-induced release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4) from RBL-2H3 cells. nih.govnih.govnih.govresearchgate.net Further studies focusing on Thunberginol B, often analyzed alongside this compound, revealed an inhibition of the up-regulated mRNA expression of a broader range of cytokines, including Interleukin-2 (IL-2), Interleukin-3 (IL-3), Interleukin-13 (IL-13), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). nih.govresearchgate.net

Table 2: this compound's Impact on Pro-Inflammatory Cytokine Release in RBL-2H3 Cells This table summarizes the observed effects of this compound on the release of specific cytokines involved in inflammatory and allergic responses.

| Cytokine | Inducing Agent | Observed Effect | Reference |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Antigen | Inhibition of Release | nih.govnih.govnih.govresearchgate.net |

The anti-allergic and anti-inflammatory effects of this compound are linked to its ability to interfere with crucial intracellular signaling cascades. Studies have demonstrated that this compound, at a concentration of 30 µM, can inhibit the activation of Activator Protein-1 (AP-1), a transcription factor essential for the expression of many inflammatory genes. nih.govresearchgate.net This is achieved by targeting components of the AP-1 complex; specifically, this compound inhibits the phosphorylation of c-jun and the expression of c-fos mRNA. nih.govresearchgate.net Furthermore, the compound has been shown to suppress the phosphorylation of extracellular signal-regulated kinases (ERK1/2), an upstream kinase in the MAPK signaling pathway that regulates AP-1 activity. nih.govresearchgate.net

An increase in intracellular calcium (Ca2+) concentration is a pivotal trigger for mast cell degranulation. This compound has been found to modulate this process. In RBL-2H3 cells, this compound inhibited the rise in intracellular free Ca2+ levels that was induced by an antigen. nih.govscilit.comjst.go.jp However, it did not prevent the calcium increase when stimulated by the calcium ionophore A23187, which directly transports calcium across the cell membrane. nih.govscilit.comjst.go.jp This evidence suggests that this compound's primary mechanism is the inhibition of extracellular Ca2+ influx rather than affecting the release of calcium from intracellular stores. nih.gov This indicates that the compound acts on signaling steps that occur both before and after the rise in intracellular calcium. nih.govscilit.comjst.go.jp

This compound also targets enzymatic pathways involved in the synthesis of inflammatory lipid mediators derived from arachidonic acid. Research has shown that it inhibits the production of prostaglandin (B15479496) E2 (PGE2), with a reported half-maximal inhibitory concentration (IC50) of 15.8 ± 0.03 μM. nih.gov Mechanistically, this compound was found to inhibit the mRNA expression of two key enzymes in this pathway: microsomal prostaglandin E2 synthase 1 (mPGES1) and cyclooxygenase-2 (COX-2). nih.gov While other 3-aryl isocoumarins have been identified as inhibitors of 5-Lipoxygenase (5-LOX), specific inhibitory data for this compound against this enzyme is not detailed in the available literature. nih.gov

Table 3: Inhibitory Activity of this compound on Prostaglandin E2 Synthesis This table displays the specific inhibitory concentration of this compound against a key enzyme in the prostaglandin pathway.

| Target | IC50 Value (µM) | Reference |

|---|

Immunomodulatory Effects on Lymphocyte Proliferation Stimulated by Mitogens

In addition to its anti-allergic properties, this compound exhibits immunomodulatory activity by affecting lymphocyte activation and proliferation. Using murine splenocytes, researchers found that this compound acts on both B and T lymphocytes. jst.go.jpnih.gov It significantly suppressed B lymphocyte proliferation that was stimulated by the mitogen lipopolysaccharide (LPS). jst.go.jpnih.govnih.govresearchgate.net Similarly, it suppressed T lymphocyte proliferation induced by the mitogen concanavalin (B7782731) A (Con A). jst.go.jpnih.govnih.govebi.ac.uk Interestingly, the compound did not inhibit T cell proliferation when stimulated by phytohemagglutinin (PHA), suggesting a selective mechanism of action that differs from some known immunosuppressants. jst.go.jpnih.govresearchgate.net These findings indicate that this compound has a suppressive effect on lymphocyte activation, which may contribute to its potential in modulating type IV allergic responses. jst.go.jpnih.govresearchgate.net

Table 4: Effect of this compound on Mitogen-Stimulated Lymphocyte Proliferation Review the data on how this compound selectively suppresses the proliferation of different lymphocyte populations.

| Cell Type | Mitogen Stimulant | Observed Effect of this compound | Reference |

|---|---|---|---|

| B Lymphocytes | Lipopolysaccharide (LPS) | Significant Suppression | jst.go.jpnih.govnih.govresearchgate.net |

| T Lymphocytes | Concanavalin A (Con A) | Significant Suppression | jst.go.jpnih.govnih.govebi.ac.uk |

Antimicrobial Activity Mechanisms Against Specific Oral Bacteria

This compound has been identified as possessing antimicrobial properties, particularly against bacteria implicated in oral health. nih.govscispace.com Research has shown that this compound, along with its related compounds Thunberginol B and F, exhibits activity against oral bacteria. nih.gov These compounds are principles isolated from Hydrangeae Dulcis Folium, the fermented and dried leaves of Hydrangea macrophylla var. thunbergii. nih.govresearchgate.net

While the antimicrobial effects are noted, the precise mechanisms through which this compound exerts its action on specific oral pathogens are not yet extensively detailed in the scientific literature. General studies on plant-derived phenolic compounds suggest that their antimicrobial action can be related to their ability to inactivate microbial enzymes and adhesins or to disrupt cell wall integrity. However, specific investigations into whether this compound follows these mechanisms against bacteria such as Porphyromonas gingivalis or Streptococcus mutans are not fully elucidated. nih.gov Therefore, although its activity is established, the detailed molecular interactions and inhibitory pathways remain a subject for further investigation.

Studies on Adipogenesis Promotion in Cell Models (e.g., 3T3-L1 cells)

In vitro studies using the murine 3T3-L1 preadipocyte cell line have demonstrated that this compound promotes adipogenesis, the process of cell differentiation into adipocytes or fat cells. jst.go.jpresearchgate.net This activity is primarily observed through the increased accumulation of triglycerides within the cells, a key marker of adipogenesis. jst.go.jp

Research involving various constituents from the processed leaves of Hydrangea macrophylla var. thunbergii examined their effects on triglyceride (TG) levels in 3T3-L1 cells. jst.go.jp In these studies, this compound was shown to increase TG levels in a concentration-dependent manner, although it exhibited potential cytotoxicity at very high concentrations (100 µM). jst.go.jp

The mechanism behind this adipogenic effect is often linked to the activation of key transcription factors that regulate the differentiation process. The peroxisome proliferator-activated receptor gamma (PPARγ) is a central regulator of adipogenesis. mdpi.complos.org While other compounds isolated from the same plant source, such as hydrangenol (B20845) and hydrangeic acid, have been shown to significantly increase the mRNA levels of PPARγ2, the direct and specific impact of this compound on this receptor's expression is part of ongoing research to be fully clarified. researchgate.net Nevertheless, the promotion of triglyceride accumulation suggests that this compound influences the adipogenic pathway. jst.go.jp

Below is an interactive table summarizing the effect of this compound on triglyceride accumulation in 3T3-L1 cells.

Analytical Methodologies for Thunberginol a Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of Thunberginol A.

¹H-NMR (Proton NMR) identifies the chemical environment of hydrogen atoms. For this compound, ¹H-NMR spectra reveal signals corresponding to the aromatic protons on its two rings and the vinyl proton on the isocoumarin (B1212949) core. jst.go.jp

¹³C-NMR (Carbon-13 NMR) provides information on the carbon skeleton. The spectrum of this compound shows 15 distinct carbon signals, consistent with its molecular formula, including signals for the carbonyl carbon of the lactone ring and the hydroxyl-substituted aromatic carbons. jst.go.jp Two-dimensional NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are used to establish long-range correlations between protons and carbons, confirming how the different fragments of the molecule are connected. jst.go.jp

| Atom Position | ¹H-NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C-NMR (δ, ppm) |

|---|---|---|

| 1 | 167.9 | |

| 3 | 143.8 | |

| 3a | 144.1 | |

| 4 | 7.25 (1H, d, J = 7.6) | 108.6 |

| 5 | 7.49 (1H, t, J = 8.0) | 137.8 |

| 6 | 6.80 (1H, d, J = 8.0) | 116.1 |

| 7 | 158.6 | |

| 8 | 6.40 (1H, s) | 103.1 |

| 1' | 126.9 | |

| 2' | 7.39 (1H, d, J = 2.0) | 117.7 |

| 3' | 146.5 | |

| 4' | 147.5 | |

| 5' | 6.73 (1H, d, J = 8.4) | 117.0 |

| 6' | 7.04 (1H, dd, J = 8.0, 2.0) | 124.2 |

Mass Spectrometry (MS) is used to determine the molecular weight and formula of this compound. High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. Electrospray ionization (ESI-MS) often shows a protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 271, which corresponds to the molecular formula C₁₅H₁₀O₅. jst.go.jpnih.gov

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule based on their absorption of infrared radiation. The IR spectrum of this compound, like other isocoumarins, shows characteristic absorption bands. These include broad absorptions for the hydroxyl (-OH) groups (around 3400 cm⁻¹) and a strong absorption for the lactone carbonyl (C=O) group (around 1655-1715 cm⁻¹). jst.go.jpsemanticscholar.orgpharm.or.jp Aromatic ring C=C stretching vibrations are also observed. jst.go.jp

Chromatographic Methods for Isolation, Purification, and Quantitative Analysis

The extraction and purification of this compound from its natural source, Hydrangea macrophylla, is a multi-step process that relies heavily on chromatographic techniques.

The general procedure begins with solvent extraction of the dried plant leaves, typically using methanol (B129727). This crude extract is then partitioned, often between ethyl acetate (B1210297) and water, to separate compounds based on polarity. The fraction containing this compound is then subjected to column chromatography, using stationary phases like silica (B1680970) gel or Diaion CHP-20P resin. clockss.org

High-Performance Liquid Chromatography (HPLC) is the definitive method for both the final purification and the quantitative analysis of this compound. clockss.orgresearchgate.net

Isolation and Purification: Preparative HPLC is used to isolate this compound from the enriched fractions obtained via column chromatography. jst.go.jp This typically involves a reversed-phase column, such as an octadecyl silica (ODS or C18) column. jst.go.jp

Quantitative Analysis: Analytical HPLC is used to determine the concentration of this compound in extracts. researchgate.netmdpi.com By using a certified reference standard of this compound, a calibration curve can be constructed to accurately measure its content in various samples, such as different plant parts or processed products. researchgate.net

| Parameter | Typical Conditions for this compound Analysis |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (ODS) jst.go.jp |

| Mobile Phase | Gradient or isocratic elution with a mixture of water (often acidified) and an organic solvent like methanol or acetonitrile. jst.go.jp |

| Detection | UV Diode Array Detector (DAD) or Mass Spectrometry (MS) mdpi.com |

Advanced Characterization Techniques for Stereochemical Determination

Stereochemistry defines the three-dimensional arrangement of atoms in a molecule. This compound is an isocoumarin, a planar and achiral molecule, meaning it does not have enantiomeric forms (non-superimposable mirror images). Therefore, techniques for determining absolute configuration are not applied to this compound itself.

However, this compound is often co-isolated with a class of structurally related compounds called dihydroisocoumarins, such as Thunberginol C and Thunberginol G. jst.go.jpnih.gov These compounds possess a chiral center, typically at the C-3 position, and exist as R- and S-enantiomers. clockss.orgpharm.or.jp Determining the absolute configuration of these related chiral molecules is crucial for understanding their biological activity.

Circular Dichroism (CD) Spectroscopy is the primary technique used for this purpose. nih.govnih.govmtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyasia.com

Chiral dihydroisocoumarins exhibit characteristic CD spectra, with positive or negative Cotton effects at specific wavelengths. jst.go.jpfrontiersin.org

By comparing the experimental CD spectrum of an isolated dihydroisocoumarin to the spectra of known standards or to theoretical spectra calculated using quantum chemistry, its absolute configuration (R or S) can be determined. clockss.orgfrontiersin.org For example, studies on related dihydroisocoumarins show that the sign of the Cotton effects in the CD spectrum can reliably distinguish between 3R and 3S configurations. clockss.orgpharm.or.jp

Compound Name Reference

| Compound Name |

|---|

| This compound |

| Thunberginol B |

| Thunberginol C |

| Thunberginol G |

| Phyllodulcin (B192096) |

| Hydrangenol (B20845) |

Q & A

Q. What are the key structural features of Thunberginol A, and how do they influence its chemical reactivity?

this compound (C₁₅H₁₀O₅) is an isocoumarin derivative with a 3,4-dihydroxyphenyl group at position 3 and a hydroxyl group at position 8 on the benzopyran-1-one core . These hydroxyl groups contribute to hydrogen bonding and redox reactivity, while the aromatic system enables π-π interactions. Researchers should prioritize spectroscopic techniques like NMR (for positional isomerism) and mass spectrometry (for molecular ion confirmation) to validate structural integrity. Reactivity studies should focus on pH-dependent stability and oxidation susceptibility of the catechol moiety .

Q. What spectroscopic and chromatographic methods are recommended for identifying this compound in plant extracts?

High-performance liquid chromatography (HPLC) coupled with UV detection (at 270–320 nm, typical for isocoumarins) is effective for quantification . For structural confirmation, use:

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm) and carbonyl (δ 165–175 ppm).

- HRMS : Confirm the molecular ion [M+H]⁺ at m/z 271.0606 (calculated for C₁₅H₁₁O₅⁺).

- FT-IR : Identify O-H (3200–3500 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches. Cross-reference with authentic standards from Hydrangea macrophylla extracts to ensure specificity .

Q. What are the primary natural sources of this compound, and how does extraction efficiency vary?

this compound is predominantly isolated from Hydrangea macrophylla leaves, often in the herbal preparation hydrangeae dulcis folium . Extraction efficiency depends on:

- Solvent polarity : Ethanol-water (70:30) maximizes yield due to the compound’s moderate polarity.

- Temperature : Avoid prolonged heating (>60°C) to prevent degradation of labile hydroxyl groups.

- Plant age : Younger leaves may yield higher concentrations, though seasonal variability requires further study .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound (e.g., anti-inflammatory vs. pro-oxidant effects) be reconciled?

Discrepancies may arise from assay conditions (e.g., cell type, concentration thresholds) or purity of the compound. To resolve this:

- Standardize assays : Use primary cell lines (e.g., RAW 264.7 macrophages) with controlled ROS scavenging protocols.

- Dose-response curves : Test across 0.1–100 μM to identify biphasic effects.

- Metabolite profiling : Assess stability in culture media to rule out artifact formation .

Q. What experimental design principles are critical for pharmacokinetic studies of this compound in vivo?

- Animal models : Rodent studies should monitor hepatic metabolism (CYP450 enzymes) due to rapid glucuronidation of phenolic groups.

- Dosing regimen : Administer via oral gavage with bioavailability enhancers (e.g., piperine) to counteract first-pass metabolism.

- Analytical validation : Use LC-MS/MS with deuterated internal standards to quantify plasma concentrations below 1 ng/mL .

Q. How can researchers optimize synthetic routes for this compound derivatives to explore structure-activity relationships (SAR)?

- Protecting groups : Acetylate hydroxyls before functionalizing the isocoumarin core to prevent side reactions.

- Coupling reactions : Suzuki-Miyaura cross-coupling at position 3 can introduce diverse aryl groups.

- Purity criteria : Confirm derivatives with ≥95% HPLC purity and characterize via X-ray crystallography to resolve stereochemical ambiguities .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound bioactivity studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.

- Error analysis : Use ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Power analysis : Ensure n ≥ 6 replicates to detect 20% effect sizes with 80% confidence .

Q. How should researchers address batch-to-batch variability in this compound isolation from plant material?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.